molecular formula C8H10BrN3 B8809692 5-bromo-N-cyclobutylpyrimidin-2-amine CAS No. 947534-33-0

5-bromo-N-cyclobutylpyrimidin-2-amine

Cat. No. B8809692
Key on ui cas rn: 947534-33-0
M. Wt: 228.09 g/mol
InChI Key: ZNYRNULCKWWGRG-UHFFFAOYSA-N
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Patent
US08530460B2

Procedure details

In a sealed tube 2.00 g (10.3 mmol) 5-bromo-2-chloropyrimidine, 1.15 mL (13.4 mmol) cyclobutylamin and 2.70 mL (15.5 mmol) DIPEA are added to 12 mL ACN. The reaction mixture is stirred at 50° C. over night, then diluted with EtOAc and washed with water (2×). The org. phase is dried with MgSO4 and the solvent is removed in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[CH:9]1([NH2:13])[CH2:12][CH2:11][CH2:10]1.CCN(C(C)C)C(C)C.C(#N)C>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH:13][CH:9]2[CH2:12][CH2:11][CH2:10]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
1.15 mL
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
2.7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=NC1)NC1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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